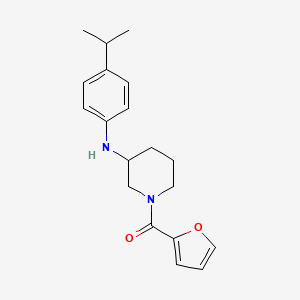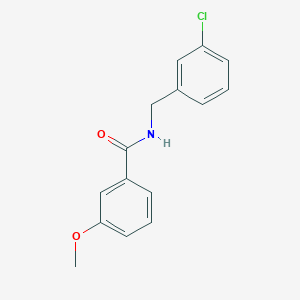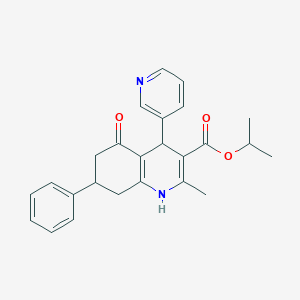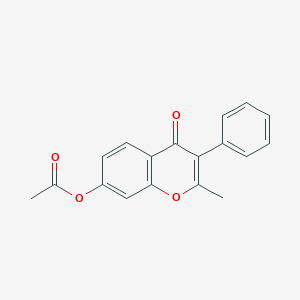![molecular formula C18H21ClO3 B4966884 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is a chemical compound that belongs to the family of chloro-substituted phenyl ether derivatives. It is also known by the name of 'Metoprolol'. This compound is widely used in the field of medicine as a beta-blocker drug that helps in the treatment of several cardiovascular diseases. The synthesis method of this compound involves several steps and requires the use of various reagents and catalysts.
Wirkmechanismus
The mechanism of action of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene involves the inhibition of beta receptors in the heart. This results in a decrease in heart rate and blood pressure, which helps in the treatment of several cardiovascular diseases. The compound also has anti-arrhythmic properties that help in the treatment of irregular heartbeats.
Biochemical and physiological effects:
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several biochemical and physiological effects. The compound acts as a selective beta-blocker that inhibits the activity of beta receptors in the heart. This leads to a decrease in heart rate and blood pressure, which can help in the treatment of several cardiovascular diseases. The compound also has anti-arrhythmic properties that help in the treatment of irregular heartbeats.
Vorteile Und Einschränkungen Für Laborexperimente
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several advantages and limitations for lab experiments. The compound is widely used in the field of pharmacology and medicine to study the mechanism of action of beta-blocker drugs. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous solutions. The compound is also highly reactive and requires careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene. One area of research could focus on the development of new beta-blocker drugs that are more effective and have fewer side effects. Another area of research could focus on the use of this compound in the treatment of other diseases, such as hypertension and anxiety disorders. Additionally, future research could focus on the development of new synthesis methods that are more efficient and environmentally friendly.
In conclusion, 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene is a widely used compound in the field of medicine and pharmacology. The compound has several scientific research applications and is commonly used to study the mechanism of action of beta-blocker drugs. The synthesis method of this compound is a multi-step process that requires careful control of reaction conditions and purification steps. There are several future directions for research on this compound, including the development of new beta-blocker drugs and the use of this compound in the treatment of other diseases.
Synthesemethoden
The synthesis of 1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene involves the reaction between 4-ethoxyphenol and 2-chloroethanol in the presence of an acid catalyst. The resulting product is then reacted with 4-methylbenzene-1,2-diol to obtain the final product. The overall synthesis method is a multi-step process that requires careful control of reaction conditions and purification steps.
Wissenschaftliche Forschungsanwendungen
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene has several scientific research applications. It is commonly used in the field of pharmacology and medicine to study the mechanism of action of beta-blocker drugs. The compound is also used in the development of new drugs that can be used in the treatment of cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-20-15-6-8-16(9-7-15)21-11-4-12-22-18-13-14(2)5-10-17(18)19/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGJPMZAQKEOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC(=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(2,5-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B4966807.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
![4-chloro-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4966814.png)

![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-1-propanone](/img/structure/B4966838.png)


![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinol](/img/structure/B4966857.png)
![3-(2,4-dichlorophenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B4966870.png)

![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)

![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)